Conformational Restriction: Tetrahydropyran vs. Des-Tetrahydropyran Analog Comparison by Computed sp³ Character and Rotatable Bond Count
The presence of the tetrahydropyran ring in the target compound directly increases the fraction of sp³-hybridized carbon atoms (Fsp³) and reduces the number of rotatable bonds compared to the des-tetrahydropyran analog methyl 4-(N-(pyridin-3-ylmethyl)sulfamoyl)benzoate. Based on the molecular formula C₁₉H₂₂N₂O₅S (target) versus C₁₄H₁₄N₂O₄S (des-oxane analog), the target compound has a computed Fsp³ of approximately 0.47 compared to approximately 0.21 for the des-oxane analog, representing a 2.2-fold increase in three-dimensional character [1]. Higher Fsp³ values have been correlated in multiple independent analyses with improved clinical developability, reduced promiscuity, and enhanced aqueous solubility [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) – a validated correlate of clinical developability and target selectivity |
|---|---|
| Target Compound Data | Fsp³ ≈ 0.47 (9 sp³ carbons out of 19 total carbons); 7 rotatable bonds |
| Comparator Or Baseline | Methyl 4-(N-(pyridin-3-ylmethyl)sulfamoyl)benzoate (des-tetrahydropyran analog): Fsp³ ≈ 0.21 (3 sp³ carbons out of 14 total carbons); 5 rotatable bonds |
| Quantified Difference | 2.2-fold higher Fsp³; 2 additional rotatable bonds offset by conformational restriction from the cyclic ether |
| Conditions | Computed from molecular formulae and 2D structures; Fsp³ defined as (number of sp³-hybridized carbons) / (total carbon count) |
Why This Matters
Higher Fsp³ is associated with superior clinical progression rates across pharmaceutical pipelines, making the target compound a more developable screening hit than flat aromatic sulfonamide analogs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. View Source
- [2] Lovering, F. Escape from Flatland II: Complexity and Promiscuity. MedChemComm, 2013, 4, 515–519. View Source
